molecular formula C8H10Cl3NO4 B11814784 (2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid

(2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid

Cat. No.: B11814784
M. Wt: 290.5 g/mol
InChI Key: BSPWLSYOCMPUSC-YFKPBYRVSA-N
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Description

(2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a trichloroethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid typically involves the reaction of pyrrolidine derivatives with trichloroethoxycarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and real-time monitoring can help in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines, depending on the reagents used.

    Substitution: The trichloroethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The pyrrolidine ring can interact with biological targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: This compound has a similar pyrrolidine ring structure but different substituents.

    (2S,4R)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: Another similar compound with different stereochemistry and substituents.

Uniqueness

(2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid is unique due to the presence of the trichloroethoxycarbonyl group, which imparts specific reactivity and properties. This makes it valuable in applications where selective reactions and specific interactions are required.

Properties

Molecular Formula

C8H10Cl3NO4

Molecular Weight

290.5 g/mol

IUPAC Name

(2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid

InChI

InChI=1S/C8H10Cl3NO4/c9-8(10,11)4-16-6(13)5-2-1-3-12(5)7(14)15/h5H,1-4H2,(H,14,15)/t5-/m0/s1

InChI Key

BSPWLSYOCMPUSC-YFKPBYRVSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)O)C(=O)OCC(Cl)(Cl)Cl

Canonical SMILES

C1CC(N(C1)C(=O)O)C(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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